molecular formula C11H8N2S B1661737 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 944450-90-2

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B1661737
CAS No.: 944450-90-2
M. Wt: 200.26
InChI Key: NUSXZWUTGHIMJB-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-methyl-1,3-thiazole with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: NaH, potassium tert-butoxide (KOtBu)

    Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines .

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
  • 2-(2-Methyl-1,3-thiazol-4-yl)methoxybenzonitrile
  • 2-(2-Methyl-1,3-thiazol-4-yl)benzamide

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is unique due to its specific combination of a thiazole ring and a benzonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSXZWUTGHIMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290407
Record name 2-(2-Methyl-4-thiazolyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-90-2
Record name 2-(2-Methyl-4-thiazolyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-4-thiazolyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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